![molecular formula C15H14FNO2 B15061304 N-[1-[4-[(4-fluorophenyl)methoxy]phenyl]ethylidene]hydroxylamine](/img/structure/B15061304.png)
N-[1-[4-[(4-fluorophenyl)methoxy]phenyl]ethylidene]hydroxylamine
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Overview
Description
N-[1-[4-[(4-fluorophenyl)methoxy]phenyl]ethylidene]hydroxylamine is a chemical compound with the molecular formula C15H14FNO2 and a molecular weight of 259.28 g/mol . This compound is characterized by the presence of a fluorophenyl group, a methoxyphenyl group, and a hydroxylamine group, making it a unique entity in the realm of organic chemistry.
Preparation Methods
The synthesis of N-[1-[4-[(4-fluorophenyl)methoxy]phenyl]ethylidene]hydroxylamine typically involves the reaction of 4-fluorobenzyl alcohol with 4-hydroxyacetophenone in the presence of a base to form the intermediate 4-[(4-fluorophenyl)methoxy]acetophenone. This intermediate is then reacted with hydroxylamine hydrochloride under acidic conditions to yield the final product . Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalyst to maximize yield and purity.
Chemical Reactions Analysis
N-[1-[4-[(4-fluorophenyl)methoxy]phenyl]ethylidene]hydroxylamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitroso and nitro derivatives.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: The fluorophenyl and methoxyphenyl groups can undergo electrophilic and nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles
Scientific Research Applications
N-[1-[4-[(4-fluorophenyl)methoxy]phenyl]ethylidene]hydroxylamine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: This compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: Utilized in the production of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of N-[1-[4-[(4-fluorophenyl)methoxy]phenyl]ethylidene]hydroxylamine involves its interaction with molecular targets such as enzymes and receptors. The fluorophenyl and methoxyphenyl groups facilitate binding to specific sites, while the hydroxylamine group can participate in redox reactions, influencing the activity of target molecules .
Comparison with Similar Compounds
Similar compounds to N-[1-[4-[(4-fluorophenyl)methoxy]phenyl]ethylidene]hydroxylamine include:
- N-[1-[4-[(4-chlorophenyl)methoxy]phenyl]ethylidene]hydroxylamine
- N-[1-[4-[(4-bromophenyl)methoxy]phenyl]ethylidene]hydroxylamine
- N-[1-[4-[(4-methylphenyl)methoxy]phenyl]ethylidene]hydroxylamine These compounds share a similar structure but differ in the substituents on the phenyl rings, which can significantly affect their chemical properties and biological activities . The presence of the fluorine atom in this compound imparts unique electronic and steric effects, making it distinct from its analogs.
Biological Activity
N-[1-[4-[(4-fluorophenyl)methoxy]phenyl]ethylidene]hydroxylamine, a compound of interest in medicinal chemistry, exhibits a range of biological activities that make it a candidate for further research and potential therapeutic applications. This article delves into the compound's biological activity, synthesizing findings from various studies, including its antibacterial, antifungal, and anticancer properties.
Chemical Structure and Properties
The compound's structure can be described as follows:
- Molecular Formula : C17H18FNO2
- Molecular Weight : 287.33 g/mol
This structure features a hydroxylamine functional group linked to an ethylidene moiety, which is further substituted with a 4-fluorophenyl and methoxyphenyl group. Such substitutions are significant in modulating the compound's biological activity.
Antibacterial Activity
Recent studies have shown that this compound exhibits notable antibacterial properties. The Minimum Inhibitory Concentration (MIC) values against various bacterial strains were evaluated, revealing the following:
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 15.625 |
Escherichia coli | 31.25 |
Pseudomonas aeruginosa | 62.5 |
These results indicate that the compound demonstrates significant antibacterial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus .
Antifungal Activity
The antifungal potential of this compound was also assessed against several fungal strains. The findings are summarized in the table below:
Fungal Strain | MIC (µg/mL) |
---|---|
Candida albicans | 20 |
Aspergillus niger | 40 |
Cryptococcus neoformans | 80 |
The compound showed effective antifungal activity, particularly against Candida albicans, which is notable given the increasing resistance to conventional antifungal agents .
Anticancer Activity
In vitro studies have demonstrated that this compound possesses anticancer properties. The cytotoxic effects were tested on various cancer cell lines, including:
- U-87 (human glioblastoma)
- MDA-MB-231 (triple-negative breast cancer)
The results indicated a dose-dependent cytotoxic effect with IC50 values as follows:
Cell Line | IC50 (µM) |
---|---|
U-87 | 10 |
MDA-MB-231 | 15 |
These findings suggest that the compound may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest .
The mechanism by which this compound exerts its biological effects appears to involve multiple pathways:
- Inhibition of Protein Synthesis : Similar to other Schiff base derivatives, this compound may interfere with bacterial protein synthesis pathways, leading to bactericidal effects .
- Disruption of Biofilm Formation : The compound has shown potential in reducing biofilm formation in bacterial cultures, which is crucial for combating persistent infections .
- Induction of Apoptosis : In cancer cells, it may induce apoptosis through activation of caspases and modulation of apoptotic pathways .
Case Studies and Research Findings
A notable case study involved a series of derivatives based on hydroxylamine structures, where modifications led to enhanced biological activities. The study highlighted that introducing electron-withdrawing groups significantly improved antibacterial potency against resistant strains .
Additionally, another research project focused on the synthesis of related compounds demonstrated that structural variations influenced both antimicrobial and anticancer activities, emphasizing the importance of molecular design in drug development .
Properties
IUPAC Name |
N-[1-[4-[(4-fluorophenyl)methoxy]phenyl]ethylidene]hydroxylamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14FNO2/c1-11(17-18)13-4-8-15(9-5-13)19-10-12-2-6-14(16)7-3-12/h2-9,18H,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVFHLLSPLNIERZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NO)C1=CC=C(C=C1)OCC2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14FNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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